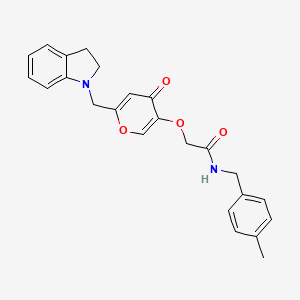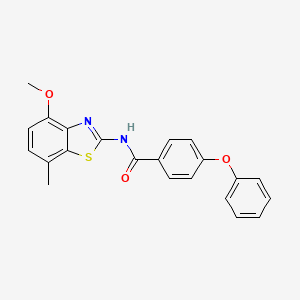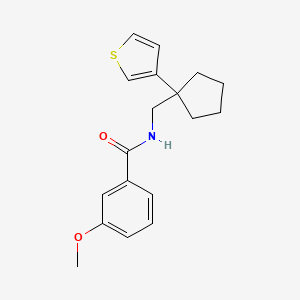
6-Cyclopropylpiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropylpiperidin-2-one is a heterocyclic organic compound featuring a six-membered ring with a nitrogen atom and a cyclopropyl group attached to the second carbon. This compound is part of the piperidinone family, which is known for its significant role in the pharmaceutical industry due to its diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropylpiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable diketone or ketoester, followed by cyclization under acidic or basic conditions .
Industrial Production Methods: Industrial production often employs catalytic hydrogenation and cyclization processes to achieve high yields and purity. The use of nickel or palladium catalysts is common in these processes, ensuring efficient conversion and minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Cyclopropylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding lactams or amides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to piperidine derivatives using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions at the nitrogen atom or the cyclopropyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium or nickel catalysts, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Lactams, amides.
Reduction: Piperidine derivatives.
Substitution: N-alkyl or N-acyl piperidinones.
Applications De Recherche Scientifique
6-Cyclopropylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic, anti-inflammatory, or antipsychotic agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Cyclopropylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Piperidine: A simpler analog without the cyclopropyl group.
Piperidin-2-one: Lacks the cyclopropyl substitution.
Cyclopropylamine: Contains the cyclopropyl group but lacks the piperidine ring.
Uniqueness: 6-Cyclopropylpiperidin-2-one is unique due to the presence of both the cyclopropyl group and the piperidinone ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its applicability in various pharmacological studies .
Propriétés
IUPAC Name |
6-cyclopropylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-3-1-2-7(9-8)6-4-5-6/h6-7H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOCBPYQMYVUKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

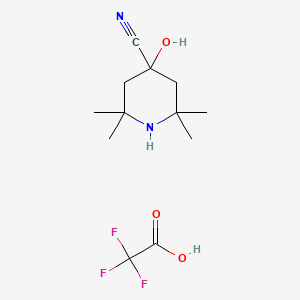
![N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2899733.png)
![3-[(Azetidin-3-yl)amino]benzonitrile dihydrochloride](/img/structure/B2899736.png)
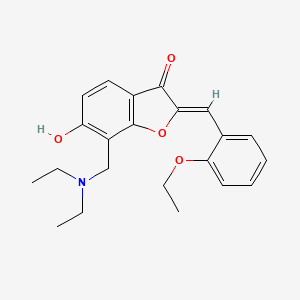
![N-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-chloropropanamide](/img/structure/B2899740.png)
![N-(2,5-difluorophenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2899741.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxybenzamide](/img/structure/B2899742.png)
